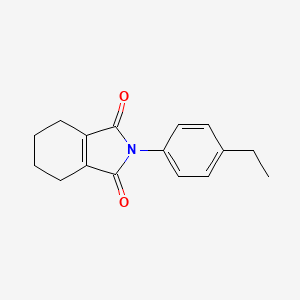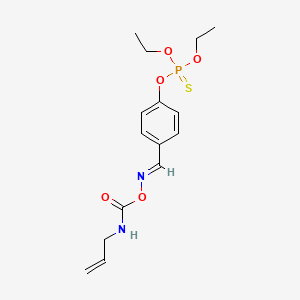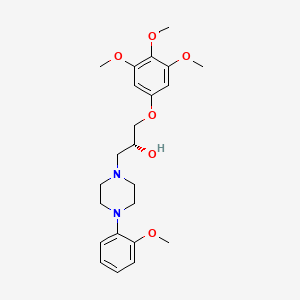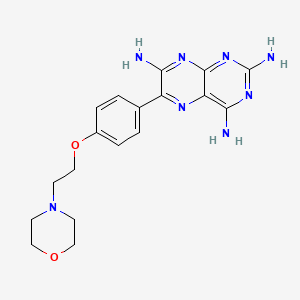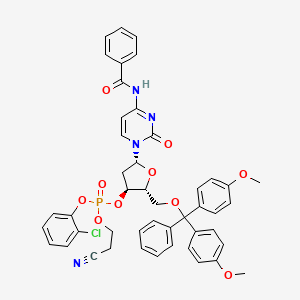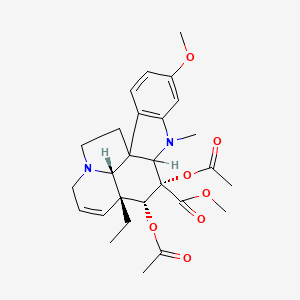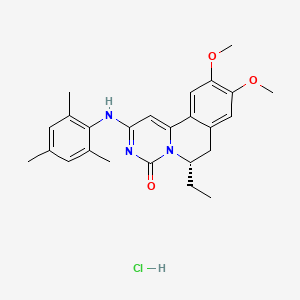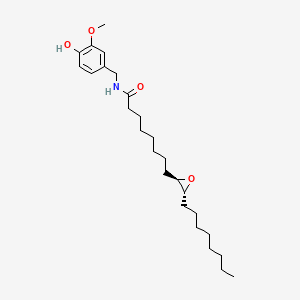
Oxiraneoctanamide, N-((4-hydroxy-3-methoxyphenyl)methyl)-3-octyl-, trans-(+-)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Oxiraneoctanamide, N-((4-hydroxy-3-methoxyphenyl)methyl)-3-octyl-, trans-(±)- is a complex organic compound with a unique structure that combines an oxirane ring, an octanamide chain, and a substituted phenyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Oxiraneoctanamide, N-((4-hydroxy-3-methoxyphenyl)methyl)-3-octyl-, trans-(±)- typically involves multiple steps. One common method includes the reaction of 4-hydroxy-3-methoxybenzaldehyde with an appropriate amine to form an intermediate Schiff base, which is then reduced to the corresponding amine. This amine is subsequently reacted with an oxirane derivative under controlled conditions to yield the final product. The reaction conditions often involve the use of solvents like ethanol and catalysts to facilitate the reactions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as chromatography and crystallization.
Analyse Chemischer Reaktionen
Types of Reactions
Oxiraneoctanamide, N-((4-hydroxy-3-methoxyphenyl)methyl)-3-octyl-, trans-(±)- can undergo various chemical reactions, including:
Oxidation: The phenolic hydroxyl group can be oxidized to a quinone derivative.
Reduction: The oxirane ring can be reduced to a diol.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon.
Substitution: Nucleophilic substitution using reagents like sodium hydride and alkyl halides.
Major Products
The major products formed from these reactions include quinone derivatives, diols, and various substituted phenyl derivatives, depending on the specific reaction conditions and reagents used .
Wissenschaftliche Forschungsanwendungen
Oxiraneoctanamide, N-((4-hydroxy-3-methoxyphenyl)methyl)-3-octyl-, trans-(±)- has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory and anticancer activities.
Wirkmechanismus
The mechanism of action of Oxiraneoctanamide, N-((4-hydroxy-3-methoxyphenyl)methyl)-3-octyl-, trans-(±)- involves its interaction with various molecular targets. The phenolic hydroxyl group can participate in hydrogen bonding and electron transfer reactions, while the oxirane ring can undergo ring-opening reactions, leading to the formation of reactive intermediates that interact with biological molecules. These interactions can modulate various biochemical pathways, contributing to the compound’s biological effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Uniqueness
Oxiraneoctanamide, N-((4-hydroxy-3-methoxyphenyl)methyl)-3-octyl-, trans-(±)- is unique due to its combination of an oxirane ring and an octanamide chain, which imparts distinct chemical reactivity and biological activity compared to other similar compounds.
Eigenschaften
CAS-Nummer |
150988-86-6 |
|---|---|
Molekularformel |
C26H43NO4 |
Molekulargewicht |
433.6 g/mol |
IUPAC-Name |
N-[(4-hydroxy-3-methoxyphenyl)methyl]-8-[(2R,3R)-3-octyloxiran-2-yl]octanamide |
InChI |
InChI=1S/C26H43NO4/c1-3-4-5-6-8-11-14-23-24(31-23)15-12-9-7-10-13-16-26(29)27-20-21-17-18-22(28)25(19-21)30-2/h17-19,23-24,28H,3-16,20H2,1-2H3,(H,27,29)/t23-,24-/m1/s1 |
InChI-Schlüssel |
AGOIHCNDEWXAGS-DNQXCXABSA-N |
Isomerische SMILES |
CCCCCCCC[C@@H]1[C@H](O1)CCCCCCCC(=O)NCC2=CC(=C(C=C2)O)OC |
Kanonische SMILES |
CCCCCCCCC1C(O1)CCCCCCCC(=O)NCC2=CC(=C(C=C2)O)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


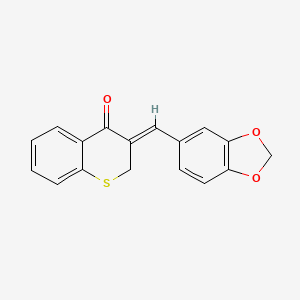
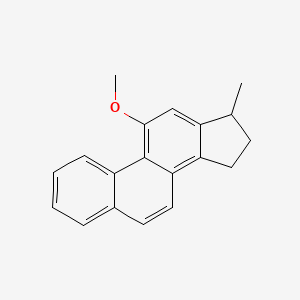
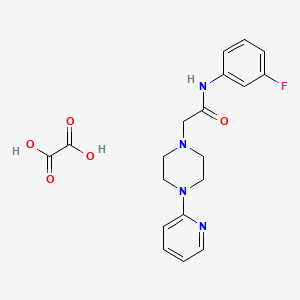
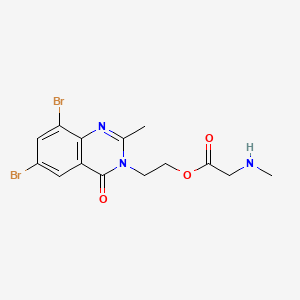
![1-[8-(2,4-dichlorophenyl)-2-methylquinolin-4-yl]-3,6-dihydro-2H-pyridine-4-carboxamide](/img/structure/B12728742.png)
